molecular formula C20H26O5 B579154 gibberellin A20 methyl ester CAS No. 15355-41-6

gibberellin A20 methyl ester

Cat. No.: B579154
CAS No.: 15355-41-6
M. Wt: 346.423
InChI Key: SXJSUTBDMIRVGQ-HOWNIQBVSA-N
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Description

Gibberellin A20 methyl ester is a gibberellin ester that is the methyl ester of gibberellin A20. It is a gibberellin ester, a lactone, a methyl ester, a tertiary alcohol and an organic heteropentacyclic compound. It derives from a gibberellin A20.

Scientific Research Applications

Biological Activity in Plant Systems

Biological Activity of Gibberellin Conjugates : Research on various gibberellin (GA) conjugates, including gibberellin A20 methyl ester, has revealed that these compounds possess different biological activities in plant systems. This variation is influenced by their chemical structure, the plant species, and the site of application (shoots or roots) (Sembdner et al., 2004).

Synthesis and Chemical Studies

Concise Synthesis Studies : A study reports on the synthesis of gibberellin analogs, including those related to this compound. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Li et al., 2022).

Metabolism in Plant Tissues

Gibberellin Metabolism in Lettuce : An investigation into the metabolism of gibberellin A1 in lettuce hypocotyls has helped to understand the role of its methyl ester derivatives in plant growth and development (Stoddart & Jones, 2004).

Hydroxylation Processes

C-18 Hydroxylation of Gibberellins : Research focusing on the hydroxylation of the 18-methyl group in gibberellins, including A20 methyl ester, has provided insights into the modification processes that these molecules undergo, impacting their biological activity (Mander & Thomson, 2000).

Impact on Plant Drought Tolerance

Drought Tolerance in Transgenic Tomato : A study demonstrated that the overexpression of a gene responsible for the methylation of active gibberellins, leading to their inactivation (as in the case of this compound), enhances drought tolerance in tomato plants. This finding suggests potential agricultural applications for gibberellin methyl esters (Nir et al., 2014).

Role in Fungal Strains

Quantitative Determination in Fusarium Strains : Research involving high-performance liquid chromatography has been used to analyze gibberellins, including their methyl ester forms, in various Fusarium strains. This work contributes to understanding the role of gibberellins in fungal biology (Bhalla et al., 2010).

Plant Growth and Development

Gibberellins in Douglas-fir : A study found that certain gibberellin methyl esters, potentially including A20 methyl ester, are present in young needles of Douglas-fir, highlighting their significance in plant growth and development (Meyer et al., 2008).

Properties

CAS No.

15355-41-6

Molecular Formula

C20H26O5

Molecular Weight

346.423

InChI

InChI=1S/C20H26O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h12-14,23H,1,4-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1

InChI Key

SXJSUTBDMIRVGQ-HOWNIQBVSA-N

SMILES

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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